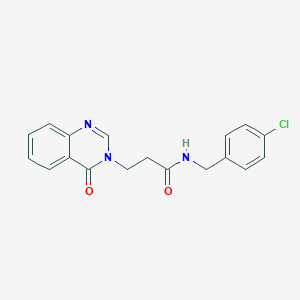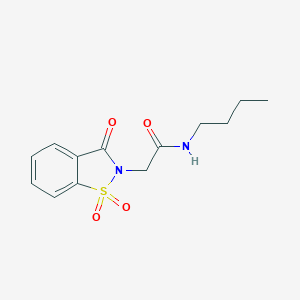![molecular formula C18H14ClN7 B277661 N-[4-(3-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277661.png)
N-[4-(3-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(3-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine, also known as CP-55940, is a synthetic cannabinoid that has been extensively studied in scientific research. It was first synthesized in the 1970s and has since been used in various studies to understand the mechanism of action of cannabinoids and their effects on the body.
Mecanismo De Acción
N-[4-(3-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine acts as a potent agonist of the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to various physiological effects. CB1 receptors are primarily found in the brain and are responsible for the psychoactive effects of cannabinoids. CB2 receptors are found in the immune system and are involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
N-[4-(3-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine has been shown to have various biochemical and physiological effects on the body. It has been shown to have analgesic, anti-inflammatory, and antiemetic effects. It has also been shown to have anxiolytic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[4-(3-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine in lab experiments is its potency and selectivity for the cannabinoid receptors. It has also been extensively studied and has a well-established mechanism of action. However, one of the limitations of using N-[4-(3-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine is its potential for abuse and dependence, which can make it difficult to use in certain studies.
Direcciones Futuras
There are several future directions for research on N-[4-(3-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine. One area of interest is its potential as a therapeutic agent for various medical conditions such as chronic pain, inflammation, and anxiety disorders. Another area of interest is its potential as a tool to study the endocannabinoid system and its role in various physiological processes. Additionally, further research is needed to understand the long-term effects of N-[4-(3-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine use and its potential for abuse and dependence.
Métodos De Síntesis
N-[4-(3-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine is synthesized through a multi-step process that involves the reaction of various chemicals such as 3-chlorobenzonitrile, 1-phenyltetrazole, and 2-aminopyrimidine. The final product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Aplicaciones Científicas De Investigación
N-[4-(3-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine has been used in various scientific studies to understand the mechanism of action of cannabinoids and their effects on the body. It has been used as a tool to study the endocannabinoid system and its role in various physiological processes such as pain, inflammation, and appetite regulation.
Propiedades
Nombre del producto |
N-[4-(3-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine |
|---|---|
Fórmula molecular |
C18H14ClN7 |
Peso molecular |
363.8 g/mol |
Nombre IUPAC |
4-(3-chlorophenyl)-N-methyl-5-(1-phenyltetrazol-5-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C18H14ClN7/c1-20-18-21-11-15(16(22-18)12-6-5-7-13(19)10-12)17-23-24-25-26(17)14-8-3-2-4-9-14/h2-11H,1H3,(H,20,21,22) |
Clave InChI |
VMJNWHBWHHJNEB-UHFFFAOYSA-N |
SMILES |
CNC1=NC=C(C(=N1)C2=CC(=CC=C2)Cl)C3=NN=NN3C4=CC=CC=C4 |
SMILES canónico |
CNC1=NC=C(C(=N1)C2=CC(=CC=C2)Cl)C3=NN=NN3C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B277578.png)
![1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277580.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277585.png)
![N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277586.png)
![N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B277587.png)


![4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B277596.png)
![5-[(6-Tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B277597.png)
![5-Amino-7-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile](/img/structure/B277598.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-benzyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277599.png)
![5-bromo-1-ethyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277600.png)
![5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277602.png)
![3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277606.png)